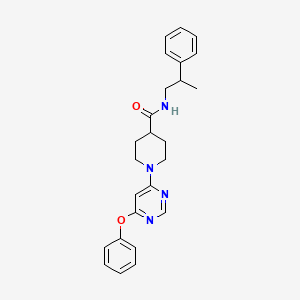

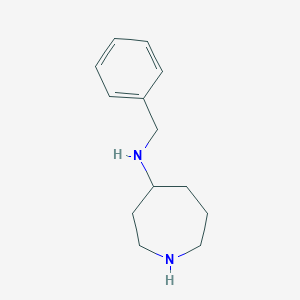

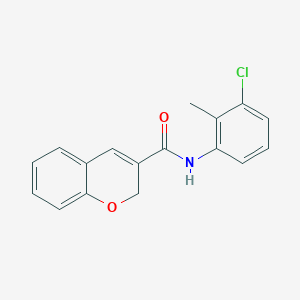

![molecular formula C21H17F3N2O4 B3017862 N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide CAS No. 1358256-22-0](/img/structure/B3017862.png)

N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anti-tubercular agent. This assumption is based on the structural similarity to compounds described in the provided papers, which focus on the synthesis and evaluation of related molecules with anti-tubercular properties against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from piperidine carboxylic acids, which are converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target pyrazole carboxylates . Although the exact synthesis of this compound is not detailed, it likely follows a similar synthetic route with the inclusion of a thioether linkage to a 4-methylphenyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using NMR spectroscopy and HRMS investigation . Single crystals were developed for some derivatives, which suggests that X-ray crystallography could be used to determine the precise molecular geometry . The presence of a pyrazine ring and a piperidine moiety in the compound suggests a rigid structure that could be important for its biological activity.

Chemical Reactions Analysis

The compounds synthesized in the referenced studies are designed to interact with biological targets, such as the Mycobacterium tuberculosis bacterium . The chemical reactions involved in the biological activity are not detailed, but the docking studies mentioned suggest that these compounds can bind to specific proteins or enzymes within the bacterium, inhibiting its growth or survival.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not provided, related compounds have been evaluated for their cytotoxicity on human cells and found to be non-toxic . This indicates that the compound may also possess favorable safety profiles, which is crucial for further development as a therapeutic agent. The solubility, stability, and other physicochemical properties would need to be assessed to fully understand the compound's potential as a drug candidate.

Scientific Research Applications

Structure-Activity Relationships

Research on pyrazole derivatives, including compounds structurally related to N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide, has identified key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These include a para-substituted phenyl ring, a carboxamido group, and specific substituents on the pyrazole ring, providing insights into the design of pharmacological probes and therapeutic compounds to modulate cannabinoid effects (Lan et al., 1999).

Cocrystallization Behavior

The study of cocrystallization involving pyrazinoic acid and isomeric pyridine carboxamides, which share structural similarities with the compound , highlights the impact of carboxamide positioning on steric and electrostatic compatibility. This affects the formation of cocrystals or eutectics, offering insights into supramolecular chemistry and material science applications (Prasad et al., 2015).

Synthesis and Biological Evaluation

Synthetic routes and biological evaluation of cycloalkyl and C5 4-methylphenyl analogues of the pyrazole class of CB1 and CB2 ligands, closely related to the target compound, have been investigated. This research provides valuable information on the synthesis techniques and potential therapeutic applications of cannabinoid receptor ligands (Krishnamurthy et al., 2004).

Heterocyclic Synthesis

Research into thioxopyrimidine and its role in the synthesis of novel heterocyclic compounds, including those incorporating a pyrimidine moiety similar to the target compound, has expanded the understanding of heterocyclic chemistry and its potential for creating bioactive molecules (Ho & Suen, 2013).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction's application in synthesizing N,S-containing heterocycles, involving derivatives similar to the target compound, underscores the utility of this reaction in generating complex molecules with potential pharmacological activities (Dotsenko et al., 2012).

properties

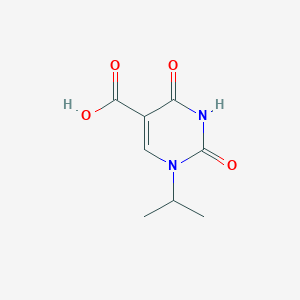

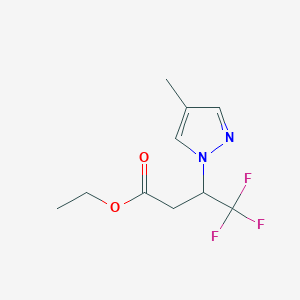

IUPAC Name |

methyl 6-methyl-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4/c1-12-7-8-15-13(9-12)18(10-17(25-15)20(28)29-2)30-11-19(27)26-16-6-4-3-5-14(16)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNQNXVKGYBYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)

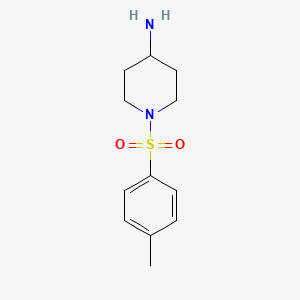

![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)